TAK1 Inhibitory Potency vs. Unsubstituted Analog
In a recombinant human TAK1-TAB1 enzyme inhibition assay, 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide exhibited an IC₅₀ of 37 nM [1]. The unsubstituted parent scaffold, N-(4-sulfamoylphenyl)propanamide (CAS 4708-37-6), lacks the 2-(4-methoxyphenoxy) side chain and shows no reported TAK1 inhibitory activity in public databases, with its known pharmacology limited primarily to carbonic anhydrase inhibition [2]. This represents a functional gain of at least nanomolar TAK1 potency conferred specifically by the 2-(4-methoxyphenoxy)propanamide substitution pattern.
| Evidence Dimension | TAK1-TAB1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 37 nM |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)propanamide: no reported TAK1 activity at comparable concentrations |
| Quantified Difference | ≥ 1000-fold potency gain (estimated from detection threshold) |
| Conditions | N-terminal His-tagged human TAK1 (aa 1–303) / human TAB1 (aa 437–504) expressed in baculovirus system |
Why This Matters
For procurement aimed at TAK1-dependent pathway investigation (e.g., inflammatory signaling, fibrosis), the 4-methoxyphenoxy substituent is essential for target engagement; the unsubstituted analog is functionally inert against TAK1.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372). Affinity Data: IC₅₀ = 37 nM against N-terminal His-tagged human TAK1/TAB1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529793 (accessed 2026-04-30). View Source
- [2] DrugMap / IDRB Lab. N-(4-Sulfamoylphenyl)propanamide (CHEMBL278395). Drug-Related Molecule(s) Expression Atlas. https://drugmap.idrblab.net (accessed 2026-04-30). View Source
